molecular formula C15H19N3O4 B5798036 N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide

N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide

Cat. No. B5798036
M. Wt: 305.33 g/mol
InChI Key: CDJSHSKCJZHJRR-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide, also known as ANE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. ANE is a small molecule that can be synthesized through various methods and has been found to exhibit unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide is not fully understood, but it is believed to interact with proteins through a covalent bonding mechanism. N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide has been shown to bind to cysteine residues in proteins, which can lead to changes in protein conformation and activity.
Biochemical and Physiological Effects:
N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as caspases and cathepsins, which are involved in cell death and inflammation. N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide has been found to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide in lab experiments is its small size, which allows it to penetrate cell membranes and interact with intracellular proteins. N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide's covalent bonding mechanism can make it difficult to study the specific interactions between N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide and proteins. Additionally, N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide's potential toxicity and lack of selectivity for specific proteins can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide. One area of interest is the development of N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide-based drugs for the treatment of diseases such as cancer and Alzheimer's. Researchers are also interested in studying the specific interactions between N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide and proteins, as well as the effects of N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide on protein conformation and activity. Additionally, there is potential for the use of N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide as a fluorescent probe for the detection of protein conformational changes in live cells.

Synthesis Methods

The synthesis of N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide involves the reaction of 3-nitrophenylacrylic acid with 2-(4-morpholinyl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in anhydrous conditions and typically requires a reaction time of 12-24 hours. The product is then purified through column chromatography or recrystallization.

Scientific Research Applications

N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide has been found to have a variety of applications in scientific research. It has been used as a fluorescent probe for the detection of protein conformational changes, as well as a tool for studying the role of protein-protein interactions in biological systems. N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide has also been shown to inhibit the activity of certain enzymes, making it a potential drug candidate for the treatment of diseases such as cancer and Alzheimer's.

properties

IUPAC Name

(E)-N-(2-morpholin-4-ylethyl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c19-15(16-6-7-17-8-10-22-11-9-17)5-4-13-2-1-3-14(12-13)18(20)21/h1-5,12H,6-11H2,(H,16,19)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJSHSKCJZHJRR-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCNC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide

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